N-(2,5-dimethoxyphenyl)-1,3-benzothiazol-2-amine
Description
N-(2,5-Dimethoxyphenyl)-1,3-benzothiazol-2-amine is a heterocyclic amine featuring a benzothiazole core linked to a 2,5-dimethoxyphenyl substituent via an amine group. This compound belongs to a broader class of benzothiazole derivatives, which are recognized for their diverse pharmacological and material science applications. The benzothiazole moiety provides a rigid aromatic framework, while the 2,5-dimethoxyphenyl group introduces electron-donating methoxy substituents, influencing electronic properties and intermolecular interactions. Such derivatives are typically synthesized via condensation reactions between 2-aminobenzothiazole and appropriately substituted carbonyl compounds under acidic or thermal conditions .
Properties
Molecular Formula |
C15H14N2O2S |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C15H14N2O2S/c1-18-10-7-8-13(19-2)12(9-10)17-15-16-11-5-3-4-6-14(11)20-15/h3-9H,1-2H3,(H,16,17) |
InChI Key |
UVQKVILNFYRRHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Reactant Selection and Mechanism
-
Aromatic amine : 2-Aminobenzothiazole (to form the benzothiazole core).
-
Aliphatic amine : 2,5-Dimethoxyaniline (to introduce the substituted phenyl group).
-
Elemental sulfur : Acts as a sulfur source for thiazole ring formation.
The reaction proceeds through dual C–S and C–N bond formations, with DMSO facilitating oxidative aromatization. Key intermediates include imine (A ) and sulfurated imine (G ), leading to cyclization and final product formation (Fig. 1).
Optimization and Scalability
-
Temperature : 140°C under nitrogen atmosphere.
-
Solvent : DMSO (10 mL per 5 mmol scale).
This method’s environmental friendliness and lack of transition-metal catalysts make it industrially viable.
Disulfide-Mediated Cyclization (Patent CN104761536A)
A Chinese patent describes the synthesis of 2-substituted benzothiazoles using disulfides, aldehydes, and sodium sulfide. While the patent focuses on 2-phenylbenzothiazole, modifications to incorporate a 2,5-dimethoxyphenyl group are plausible:
Reaction Protocol
-
Reactants :
-
Disulfide: 2,2'-Dithiodianiline (0.40 mmol).
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Aldehyde: 2,5-Dimethoxybenzaldehyde (0.80 mmol).
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Additives: Na₂S·9H₂O (0.20 mmol), NaHCO₃ (0.20 mmol).
-
-
Conditions :
-
Solvent: DMF (3 mL).
-
Temperature: 100°C for 8 hours.
-
Product Isolation
-
Workup : Extraction with ethyl acetate, column chromatography (petroleum ether/ethyl acetate).
This method’s reliance on disulfides ensures regioselectivity but requires careful control of stoichiometry to avoid byproducts.
Derivatization of 2-Aminobenzothiazole
A 2024 study demonstrated the synthesis of 16 novel 2-aminobenzothiazole derivatives via nucleophilic substitution. For This compound , the following steps are proposed:
Synthetic Pathway
-
Intermediate Formation :
-
React 2-aminobenzothiazole with chloroacetyl chloride to form N-(1,3-benzothiazol-2-yl)chloroacetamide.
-
-
Nucleophilic Substitution :
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Treat the intermediate with 2,5-dimethoxyaniline in the presence of triethylamine.
-
Experimental Data
-
Reaction Time : 6–8 hours.
-
Solvent : Dimethylformamide (DMF).
¹H NMR Analysis :
-
δ 7.20–8.25 (m, aromatic protons).
-
δ 3.75 (s, methoxy groups).
Comparative Analysis of Methods
Mechanistic Insights and Challenges
Chemical Reactions Analysis
Types of Reactions: N-(2,5-dimethoxyphenyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
Anticancer Applications
N-(2,5-dimethoxyphenyl)-1,3-benzothiazol-2-amine has shown promising results in anticancer research. Various studies have evaluated its cytotoxicity against different cancer cell lines:
- Mechanism of Action : The compound's structure allows it to interact with multiple biological targets, leading to apoptosis in cancer cells. Studies have shown that benzothiazole derivatives can induce cell cycle arrest and promote caspase activation, which are critical processes in cancer therapy .
-
Case Studies :
- A study by Uremic et al. synthesized several benzothiazole derivatives and tested their anticancer activity against pancreatic cancer cells, highlighting the efficacy of compounds similar to this compound .
- Kumbhare et al. reported that derivatives containing the benzothiazole scaffold exhibited significant antiproliferative activities against various human cancer cell lines, suggesting a strong potential for this compound in cancer treatment .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored extensively:
- Antibacterial and Antifungal Effects : Research indicates that benzothiazole derivatives possess broad-spectrum antibacterial and antifungal activities. For instance, compounds have been tested against pathogens such as Escherichia coli and Staphylococcus aureus, showing notable inhibitory effects .
-
Case Studies :
- In a study by Sekar et al., various benzothiazole derivatives were synthesized and evaluated for their antimicrobial properties. The results demonstrated that certain derivatives exhibited potent activity against both bacterial and fungal strains .
- Geronikaki et al. prepared a series of benzothiazole compounds and found that some exhibited excellent antimicrobial activity against a range of gram-positive and gram-negative bacteria .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory potential:
- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for treating inflammatory diseases .
-
Case Studies :
- Sadhasivam et al. synthesized several benzothiazole derivatives and evaluated their anti-inflammatory activities. They found that specific compounds significantly reduced inflammation markers in vitro .
- Another study highlighted the effectiveness of benzothiazole derivatives in reducing inflammation in animal models, suggesting potential therapeutic applications for chronic inflammatory conditions .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Effects on Reactivity :
- Methoxy groups (electron-donating) in the target compound contrast with electron-withdrawing groups (e.g., nitro in , chloro in ), which influence electronic density and reactivity. For example, chloro-substituted analogs exhibit enhanced antimicrobial activity due to increased electrophilicity .
- The boronate ester in enables participation in cross-coupling reactions, a feature absent in the methoxy-substituted target compound.
Synthetic Methodologies: The target compound’s synthesis likely parallels that of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine, which uses ethanol as a solvent and acetic acid as a catalyst for condensation . In contrast, triazole-containing analogs (e.g., ) require click chemistry (azide-alkyne cycloaddition), reflecting divergent synthetic pathways.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Boronate ester-containing analogs (e.g., ) exhibit improved solubility in polar aprotic solvents due to the dioxaborolane group.
Biological Activity
N-(2,5-dimethoxyphenyl)-1,3-benzothiazol-2-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Synthesis
The compound features a benzothiazole core, which is known for its diverse biological activities. The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with 2,5-dimethoxybenzaldehyde under acidic or basic conditions. The resulting compound is characterized using various spectroscopic techniques such as FT-IR and NMR.
Anticancer Activity
Recent studies have shown that benzothiazole derivatives exhibit significant anticancer properties. This compound was evaluated against various cancer cell lines by the National Cancer Institute (NCI) using a 60 human tumor cell panel. The results indicated moderate to significant cytotoxic effects against several cancer types including leukemia, lung cancer, and breast cancer.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF-7 (Breast) | 15.63 | Moderate |
| A549 (Lung) | 12.34 | Significant |
| HT-29 (Colon) | 20.45 | Moderate |
The compound demonstrated mechanisms of inducing apoptosis and inhibiting cell proliferation through various pathways, including the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic factors.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed using the bovine serum albumin denaturation method. Results indicated that at a concentration of 10^-5 M, the compound exhibited significant inhibition of albumin denaturation, suggesting its potential as an anti-inflammatory agent.
Table 2: Anti-inflammatory Activity Results
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 65 |
| 20 | 75 |
| 50 | 85 |
This activity may be attributed to its ability to stabilize protein structures and inhibit inflammatory mediators such as IL-6 and TNF-α.
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against various bacterial strains. The compound showed promising results against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
A case study conducted by Kamal et al. highlighted the efficacy of benzothiazole derivatives in treating multidrug-resistant bacterial infections. In this study, this compound was used in combination with standard antibiotics to enhance their effectiveness against resistant strains.
Q & A
Basic Research Question
Q. Advanced Consideration :
- Use molecular docking (AutoDock Vina) to predict binding affinity for targets like EGFR or tubulin. Compare with experimental IC₅₀ values to resolve discrepancies .
How can computational methods like DFT enhance understanding of this compound’s electronic properties?
Advanced Research Question
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to:
- Map electrostatic potential surfaces (EPS) for nucleophilic/electrophilic sites.
- Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .
- Compare computed NMR shifts (GIAO method) with experimental data to validate tautomeric forms .
Q. Example Finding :
- The dimethoxyphenyl group shows strong electron-donating effects, stabilizing the benzothiazole core and enhancing bioactivity .
How to address contradictions in reported synthetic yields or bioactivity data?
Advanced Research Question
- Yield Discrepancies :
- Bioactivity Variability :
What strategies are used to establish structure-activity relationships (SAR) for derivatives?
Advanced Research Question
- SAR Workflow :
- Synthesize derivatives with varied substituents (e.g., -OCH₃ → -NO₂, -F).
- Test bioactivity and compile data into a QSAR model (e.g., CoMFA).
- Identify critical pharmacophores:
- The 2,5-dimethoxyphenyl group enhances membrane permeability .
- Benzothiazole’s sulfur atom contributes to metal chelation in enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
